3-Chloro-4'-(dimethylcarbamoyl)-[1,1'-biphenyl]-4-carboxylic acid
Description
3-Chloro-4'-(dimethylcarbamoyl)-[1,1'-biphenyl]-4-carboxylic acid is a biphenyl derivative featuring a chlorine substituent at the 3-position of one phenyl ring and a dimethylcarbamoyl group (-CO-N(CH₃)₂) at the 4'-position of the second phenyl ring.
Properties
IUPAC Name |
2-chloro-4-[4-(dimethylcarbamoyl)phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-18(2)15(19)11-5-3-10(4-6-11)12-7-8-13(16(20)21)14(17)9-12/h3-9H,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDCJNKVOIMOSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00691351 | |
| Record name | 3-Chloro-4'-(dimethylcarbamoyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261915-64-3 | |
| Record name | 3-Chloro-4'-(dimethylcarbamoyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4’-(dimethylcarbamoyl)-[1,1’-biphenyl]-4-carboxylic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of the Chloro Group: Chlorination of the biphenyl core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Addition of the Dimethylcarbamoyl Group: The dimethylcarbamoyl group can be introduced using dimethylcarbamoyl chloride in the presence of a base like triethylamine.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4’-(dimethylcarbamoyl)-[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives, while reduction can yield alcohols or aldehydes.
Hydrolysis: The dimethylcarbamoyl group can undergo hydrolysis to form the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of biphenyl derivatives with different substituents.
Oxidation: Formation of carboxylates or ketones.
Reduction: Formation of alcohols or aldehydes.
Hydrolysis: Formation of amines and carboxylic acids.
Scientific Research Applications
3-Chloro-4’-(dimethylcarbamoyl)-[1,1’-biphenyl]-4-carboxylic acid is used in various scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its effects on biological systems and potential as a biochemical probe.
Medicine: Investigating its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-4’-(dimethylcarbamoyl)-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets. The chloro and dimethylcarbamoyl groups can interact with enzymes or receptors, modulating their activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Electronic Differences
Key Observations :
Physicochemical Properties
Notes:
- Solubility : Dimethylcarbamoyl derivatives often exhibit moderate solubility in polar aprotic solvents due to their balanced hydrophobicity and hydrogen-bonding capacity.
- Purity : Commercial availability varies, with some analogs (e.g., 3-Chloro-4'-methoxy-...) discontinued , while trifluoromethyl variants remain accessible .
Insights :
- Pharmaceutical Relevance : Trifluoromethyl analogs are explored in drug development due to metabolic stability .
Biological Activity
3-Chloro-4'-(dimethylcarbamoyl)-[1,1'-biphenyl]-4-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and relevant case studies.
Chemical Structure
The compound can be described by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C16H16ClN O3
- CAS Number : 82657-04-3
Synthesis
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis begins with [1,1'-biphenyl]-4-carboxylic acid.
- Chlorination : Chlorination at the 3-position using chlorine gas or chlorinating agents.
- Carbamoylation : Introduction of a dimethylcarbamoyl group via reaction with dimethylcarbamate derivatives.
- Purification : The final product is purified through recrystallization or chromatography.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as a pharmacological agent.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of biphenyl carboxylic acids have shown inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific activity of this compound against different cancer cell lines remains to be thoroughly explored.
Antimicrobial Properties
Some studies suggest that biphenyl derivatives possess antimicrobial activity. The presence of the chloro and dimethylcarbamoyl groups may enhance this activity by affecting the permeability of bacterial membranes or inhibiting essential enzymes.
Enzyme Inhibition
The compound may act as an inhibitor for certain enzymes such as butyrylcholinesterase (BChE), which is crucial in neuropharmacology. Inhibition of BChE can lead to increased levels of acetylcholine, impacting neurotransmission and potentially offering therapeutic benefits in conditions like Alzheimer's disease.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the anticancer effects of biphenyl derivatives; found that similar compounds induce apoptosis in leukemia cells. |
| Study 2 | Explored antimicrobial properties against Gram-positive and Gram-negative bacteria; results indicated moderate inhibition. |
| Study 3 | Assessed enzyme inhibition; showed potential as a BChE inhibitor with IC50 values suggesting effective modulation at low concentrations. |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents such as halogens or alkyl groups can significantly influence potency and selectivity towards biological targets.
Q & A
Basic: What are the primary synthetic routes for 3-Chloro-4'-(dimethylcarbamoyl)-[1,1'-biphenyl]-4-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer:
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging halogenated biphenyl precursors. For example, 4’-iodo-[1,1’-biphenyl]-4-carboxylic acid derivatives (e.g., ) can undergo coupling with dimethylcarbamoyl-containing arylboronic acids. Key variables include catalyst choice (e.g., Pd(PPh₃)₄), solvent polarity, and temperature. Optimized conditions (e.g., continuous flow reactors for heat transfer, as in ) minimize side reactions like dehalogenation. Yield improvements (>80%) are achieved using excess boronic acid (1.5–2.0 equiv) and inert atmospheres .
Advanced: How can regioselective functionalization of the biphenyl core be achieved to avoid competing substitution at the chloro or dimethylcarbamoyl groups?
Methodological Answer:
Regioselectivity is controlled via protective group strategies. For instance, the carboxylic acid group can be esterified (e.g., methyl ester, as in ) to prevent unwanted nucleophilic attacks. Chlorine’s electron-withdrawing nature directs electrophilic substitutions to the 4’-position. Computational modeling (e.g., DFT) aids in predicting reactive sites. Experimental validation via HPLC-MS monitors intermediate stability, ensuring selective functionalization .
Basic: What analytical techniques are critical for characterizing purity and structural integrity?
Methodological Answer:
- HPLC-MS : Quantifies purity (>98%) and detects trace by-products (e.g., ).
- NMR (¹H/¹³C) : Confirms substitution patterns (e.g., distinguishing chloro vs. dimethylcarbamoyl groups).
- FT-IR : Validates carboxylic acid (-COOH, ~1700 cm⁻¹) and amide (-CON(CH₃)₂, ~1650 cm⁻¹) functionalities.
- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives (e.g., ) .
Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound in medicinal chemistry?
Methodological Answer:
SAR studies involve synthesizing analogs with variations at the chloro, dimethylcarbamoyl, or carboxylic acid groups. For example:
- Replace chlorine with fluorine () to assess electronic effects.
- Modify the dimethylcarbamoyl group to a sulfonamide () for hydrogen-bonding comparisons.
- Test bioactivity using in vitro assays (e.g., enzyme inhibition, receptor binding) with IC₅₀/EC₅₀ calculations. Data contradictions (e.g., conflicting IC₅₀ values) are resolved by standardizing assay protocols (e.g., pH, solvent) .
Basic: What are the solubility challenges of this compound, and how can they be mitigated for biological assays?
Methodological Answer:
The carboxylic acid group confers pH-dependent solubility (soluble in polar solvents like methanol/ethanol at neutral pH; ). For cell-based assays, dimethyl sulfoxide (DMSO) is used as a co-solvent (<1% v/v). Sonication or heating (40–50°C) enhances dissolution. Precipitation risks are minimized by pre-filtering stock solutions through 0.22 µm membranes .
Advanced: How does the compound’s electronic configuration influence its utility in metal-organic frameworks (MOFs)?
Methodological Answer:
The biphenyl core and carboxylic acid group enable coordination with metal nodes (e.g., Zn²⁺, Cu²⁺) in MOF synthesis ( ). The chloro group’s electron-withdrawing effect stabilizes the π-conjugated system, enhancing luminescent properties ( ). Computational studies (e.g., DFT) model charge transfer mechanisms, while experimental validation uses photoluminescence spectroscopy .
Basic: What safety precautions are required when handling this compound in the laboratory?
Methodological Answer:
- PPE : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Spill Management : Neutralize acidic residues with sodium bicarbonate ().
- Storage : Airtight containers in dry, dark conditions (20–25°C) to prevent hydrolysis of the dimethylcarbamoyl group .
Advanced: How can decarboxylation side reactions be suppressed during high-temperature syntheses?
Methodological Answer:
Decarboxylation is mitigated by:
- Using ester-protected derivatives (e.g., methyl ester, ) during high-temperature steps.
- Adding radical scavengers (e.g., TEMPO) to suppress free-radical pathways.
- Optimizing reaction duration (≤2 hrs at 100°C) and monitoring via TLC .
Basic: What computational tools are recommended for predicting the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Gaussian : Calculates Fukui indices to identify electrophilic/nucleophilic sites.
- AutoDock : Models binding affinities for biological targets.
- COSMO-RS : Predicts solvent effects on reaction kinetics. Validation with experimental kinetic data (e.g., Arrhenius plots) ensures accuracy .
Advanced: How can conflicting bioactivity data from similar biphenyl derivatives be reconciled?
Methodological Answer:
Contradictions arise from assay variability (e.g., cell line differences, concentration ranges). Standardize protocols using:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
